![molecular formula C15H24 B1264659 1,4,4-Trimethyl-8-methylenecycloundeca-1,5-diene](/img/structure/B1264659.png)
1,4,4-Trimethyl-8-methylenecycloundeca-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-humulene is a humulene.
Scientific Research Applications
Thermal Rearrangements in Vinylcyclopropanes
Studies on thermal 1,5-hydrogen (retro-ene) rearrangements of silylmethylated vinylcyclopropanes reveal insights into diene formation processes. These studies demonstrate how the presence of silicon centers and their ligands influence both the rate and stereoselectivity of diene formation. This research highlights the role of silyl groups in facilitating hydrogen transfer through conformational arrangements that weaken cyclopropane ring bonds (Lin & Turos, 2001).
Synthesis of Trixagol
Research into the cyclization of dienes containing allylsilane has led to the synthesis of methylenecyclohexanes. The strong activating and directing influence of the trimethylsilyl group on the regioselectivity of this cyclization has been a significant finding, contributing to the synthesis of complex compounds like trixagol (Armstrong & Weiler, 1983).
Reactions with 2,3-Dichloro-5,6-Dicyanobenzoquinone
Investigations into the Diels–Alder reactions involving 1,5,5-Trimethyl-3-methylenecyclohexene and DDQ have provided valuable insights. These studies, including X-ray structure analysis, have helped determine the stereochemistry and side of the quinone molecule where addition occurs (Pointer, Wilford, & Hodder, 1969).
Applications in Polymerization
Research on the polymerization of cyclic dienes, such as 3-methylenecyclopentene, synthesized from myrcene through ring-closing metathesis, has revealed new methods in polymer science. The study explores various polymerization techniques, including radical, anionic, and cationic polymerizations, highlighting the potential for producing polymers with controlled molecular weight and regiochemistry (Kobayashi, Lu, Hoye, & Hillmyer, 2009).
properties
Product Name |
1,4,4-Trimethyl-8-methylenecycloundeca-1,5-diene |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1E,5Z)-1,4,4-trimethyl-8-methylidenecycloundeca-1,5-diene |
InChI |
InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6,10-11H,1,5,7-9,12H2,2-4H3/b11-6-,14-10+ |
InChI Key |
HAVYZKHVTLAPDZ-HNPFEXMKSA-N |
Isomeric SMILES |
C/C/1=C\CC(/C=C\CC(=C)CCC1)(C)C |
SMILES |
CC1=CCC(C=CCC(=C)CCC1)(C)C |
Canonical SMILES |
CC1=CCC(C=CCC(=C)CCC1)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.